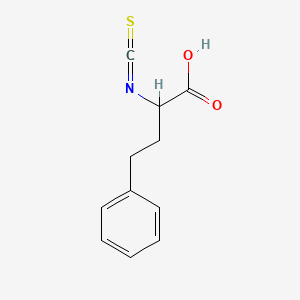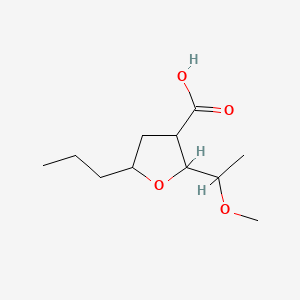
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is an organic compound that belongs to the oxolane family. Oxolanes are five-membered cyclic ethers, and this particular compound features a methoxyethyl group and a propyl group attached to the oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents such as methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxyethyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1-Methoxyethyl)-5-methyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-ethyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-butyl-oxolane-3-carboxylic acid
Uniqueness
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of the methoxyethyl and propyl groups imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
2-(1-methoxyethyl)-5-propyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H20O4/c1-4-5-8-6-9(11(12)13)10(15-8)7(2)14-3/h7-10H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
HPMUPZHJLMUMGV-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(C(O1)C(C)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



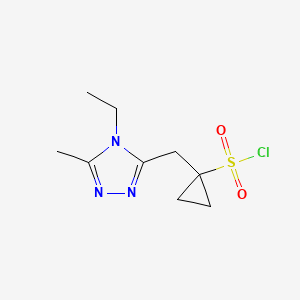
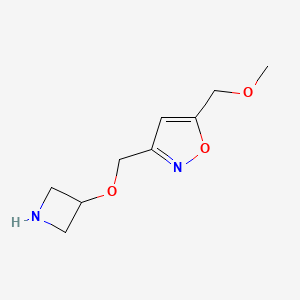

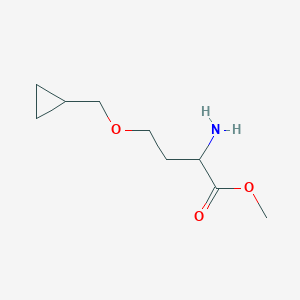
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
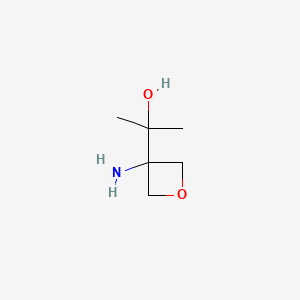
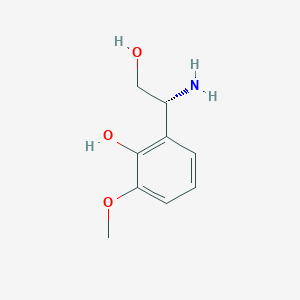
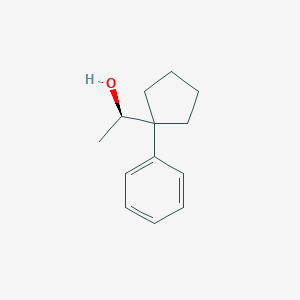

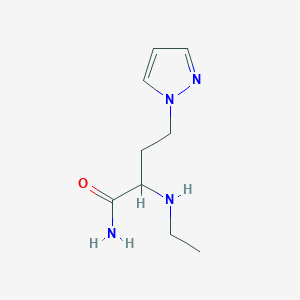
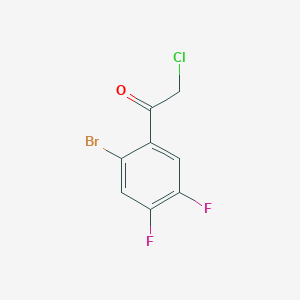
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
